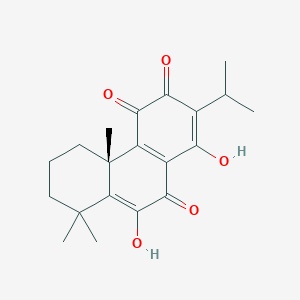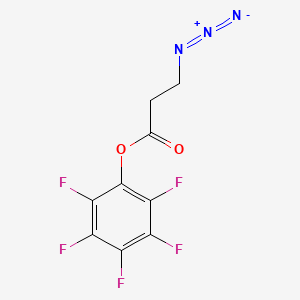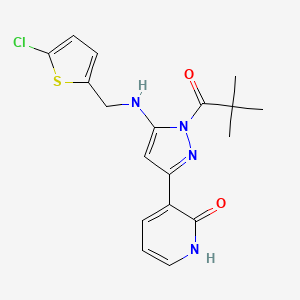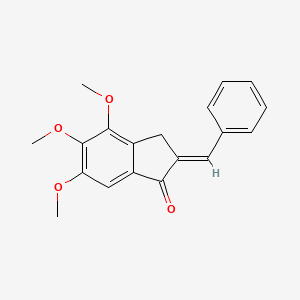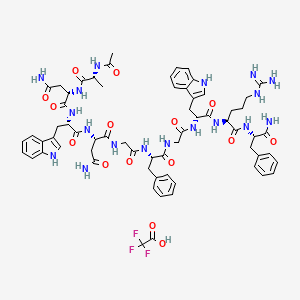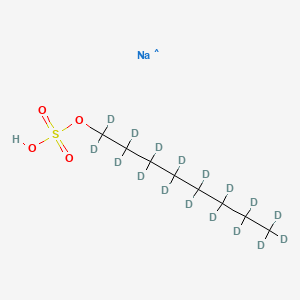
Sodium octyl sulfate(Reagent for Ion-Pair Chromatography,99%)-d17
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium octyl sulfate is an anionic surfactant widely used as a reagent in ion-pair chromatography. It is known for its ability to form micelles, which can enhance the separation of various compounds in chromatographic processes. The compound is characterized by its high purity (99%) and is often utilized in research settings for its reliable performance.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium octyl sulfate is typically synthesized through the sulfation of octanol followed by neutralization with sodium hydroxide. The reaction involves the following steps:
Sulfation: Octanol is reacted with sulfur trioxide or chlorosulfuric acid to form octyl sulfate.
Neutralization: The resulting octyl sulfate is then neutralized with sodium hydroxide to produce sodium octyl sulfate.
Industrial Production Methods: In industrial settings, the production of sodium octyl sulfate involves continuous processes where octanol is continuously fed into a reactor containing sulfur trioxide. The reaction mixture is then neutralized with sodium hydroxide in a controlled environment to ensure high purity and yield.
Types of Reactions:
Oxidation: Sodium octyl sulfate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It is less commonly involved in reduction reactions due to its stable sulfate group.
Substitution: The sulfate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Hydroxide ions, amines.
Major Products Formed:
Oxidation: Sulfate derivatives.
Substitution: Various substituted octyl compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Sodium octyl sulfate is extensively used in scientific research due to its surfactant properties. Some of its applications include:
Chemistry: Used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) for the separation of catecholamines and other compounds.
Biology: Employed in the selective enrichment of proteins such as albumin in biological samples.
Medicine: Utilized in the formulation of pharmaceutical products for its emulsifying properties.
Industry: Acts as a wetting, dispersing, and emulsifying agent in various industrial processes.
Wirkmechanismus
The primary mechanism by which sodium octyl sulfate exerts its effects is through the formation of micelles. These micelles can encapsulate hydrophobic compounds, enhancing their solubility and separation in chromatographic processes. The sulfate group interacts with polar solvents, while the octyl chain interacts with non-polar compounds, facilitating their separation.
Vergleich Mit ähnlichen Verbindungen
Sodium dodecyl sulfate: Another anionic surfactant with a longer alkyl chain, commonly used in electrophoresis.
Sodium lauryl sulfate: Similar in structure but with a slightly different alkyl chain length, used in detergents and personal care products.
Uniqueness: Sodium octyl sulfate is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This makes it particularly effective in ion-pair chromatography for the separation of specific compounds.
Eigenschaften
Molekularformel |
C8H18NaO4S |
|---|---|
Molekulargewicht |
250.39 g/mol |
InChI |
InChI=1S/C8H18O4S.Na/c1-2-3-4-5-6-7-8-12-13(9,10)11;/h2-8H2,1H3,(H,9,10,11);/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2; |
InChI-Schlüssel |
RKHXPFOXAKNGEV-DWZFKBFMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OS(=O)(=O)O.[Na] |
Kanonische SMILES |
CCCCCCCCOS(=O)(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


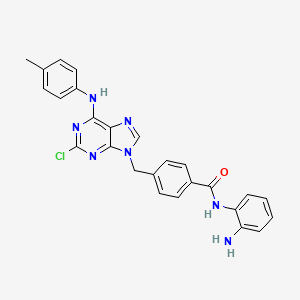

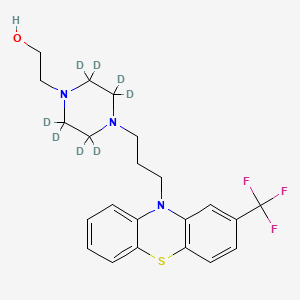
![(E)-3-[3-methoxy-4-[[1-(3-nitrophenyl)triazol-4-yl]methoxy]phenyl]prop-2-enoic acid](/img/structure/B12404601.png)
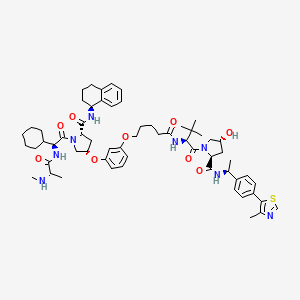
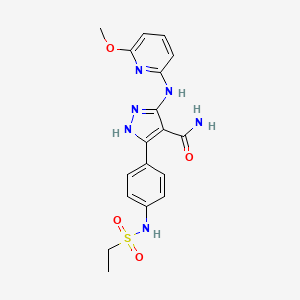
![1-[(2R,5S)-4-[6-chloro-2-[3-(dimethylamino)azetidin-1-yl]-8-fluoro-7-(2-fluoro-6-hydroxyphenyl)quinazolin-4-yl]-2,5-dimethylpiperazin-1-yl]prop-2-en-1-one](/img/structure/B12404615.png)
